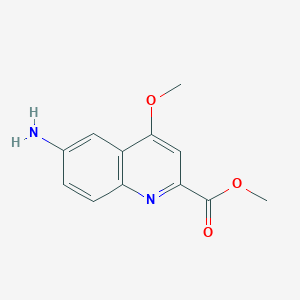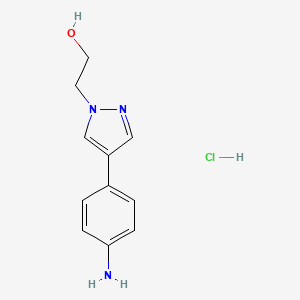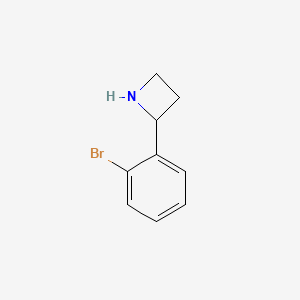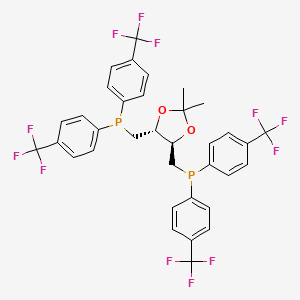
(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(bis(4-(trifluoromethyl)phenyl)phosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(bis(4-(trifluoromethyl)phenyl)phosphane)” is a complex organophosphorus compound It features a dioxolane ring system with two bis(4-(trifluoromethyl)phenyl)phosphane groups attached via methylene linkers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(bis(4-(trifluoromethyl)phenyl)phosphane)” typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized from the reaction of a diol with an aldehyde or ketone under acidic conditions.
Attachment of Methylene Linkers: The methylene linkers can be introduced via a halomethylation reaction, where a halomethylating agent reacts with the dioxolane ring.
Introduction of Bis(4-(trifluoromethyl)phenyl)phosphane Groups: The final step involves the reaction of the halomethylated dioxolane with bis(4-(trifluoromethyl)phenyl)phosphane under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphorus centers.
Reduction: Reduction reactions could also occur, potentially affecting the trifluoromethyl groups.
Substitution: The methylene linkers and phosphorus centers may participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: It may serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: Its unique structure could be explored for interactions with biological macromolecules, potentially leading to new biochemical tools.
Medicine: The compound might be investigated for its pharmacological properties, including potential use as a drug or drug precursor.
Industry: It could be used in the development of advanced materials, such as polymers or coatings with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. The molecular targets and pathways involved would vary based on the specific catalytic process or biological interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diphenylphosphino)methane: A simpler analog with phenyl groups instead of trifluoromethyl groups.
Bis(diphenylphosphino)ethane: Another analog with an ethane linker instead of a dioxolane ring.
Tris(4-(trifluoromethyl)phenyl)phosphane: A related compound with three trifluoromethylphenyl groups attached to a single phosphorus atom.
Uniqueness
The uniqueness of “(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(bis(4-(trifluoromethyl)phenyl)phosphane)” lies in its combination of a dioxolane ring, methylene linkers, and trifluoromethyl-substituted phenyl groups. This structure may impart unique electronic and steric properties, making it valuable for specific applications in catalysis and materials science.
Propriétés
Formule moléculaire |
C35H28F12O2P2 |
|---|---|
Poids moléculaire |
770.5 g/mol |
Nom IUPAC |
[(4R,5R)-5-[bis[4-(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C35H28F12O2P2/c1-31(2)48-29(19-50(25-11-3-21(4-12-25)32(36,37)38)26-13-5-22(6-14-26)33(39,40)41)30(49-31)20-51(27-15-7-23(8-16-27)34(42,43)44)28-17-9-24(10-18-28)35(45,46)47/h3-18,29-30H,19-20H2,1-2H3/t29-,30-/m0/s1 |
Clé InChI |
IWUVZYAJPOAIGF-KYJUHHDHSA-N |
SMILES isomérique |
CC1(O[C@H]([C@@H](O1)CP(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)CP(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)C |
SMILES canonique |
CC1(OC(C(O1)CP(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)CP(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
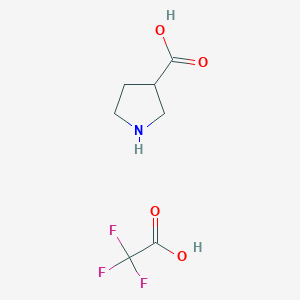
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B15202329.png)
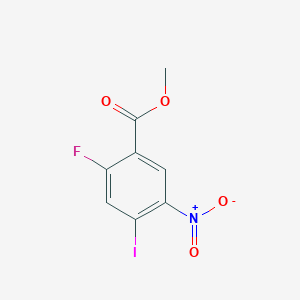
![2-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B15202335.png)


